molecular formula C13H18O4 B15169825 Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate CAS No. 905558-01-2

Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate

Cat. No.: B15169825
CAS No.: 905558-01-2
M. Wt: 238.28 g/mol
InChI Key: FTEPLVBNMRZMCR-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate is an organic compound with the molecular formula C13H18O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate typically involves the esterification of 2-[4-(1-hydroxyethyl)phenoxy]propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological targets. The aromatic ring and hydroxyl group can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate can be compared with other similar compounds, such as:

    Ethyl 2-[4-(hydroxy)phenoxy]propanoate: Lacks the 1-hydroxyethyl group, resulting in different chemical properties and reactivity.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.

    Ethyl 2-[4-(1-hydroxyethyl)phenoxy]butanoate: Has a longer carbon chain, influencing its solubility and reactivity.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

905558-01-2

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate

InChI

InChI=1S/C13H18O4/c1-4-16-13(15)10(3)17-12-7-5-11(6-8-12)9(2)14/h5-10,14H,4H2,1-3H3

InChI Key

FTEPLVBNMRZMCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C(C)O

Origin of Product

United States

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